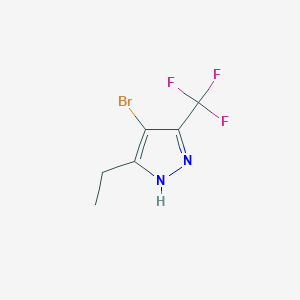

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 5th position, and a trifluoromethyl group at the 3rd position on the pyrazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Addition of the ethyl group: Ethylation can be performed using ethyl halides in the presence of a base.

Incorporation of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Sonogashira Cross-Coupling Reactions

This reaction enables the introduction of alkynyl groups at the C4 position of the pyrazole ring. For 4-bromo-5-(trifluoromethyl)pyrazole derivatives, the trifluoromethyl group creates steric and electronic challenges, necessitating optimized conditions:

| Entry | Ligand | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | CyJohnPhos | MeCN | 110 | 28 |

| 2 | XPhos | DMF | 100 | 98 |

| 5 | XPhos | MeCN | 110 | 94 |

Adapted from optimization studies using 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole .

-

Key Findings :

Desilylation and Azide-Alkyne Cycloaddition (CuAAC)

After Sonogashira coupling, the trimethylsilyl (TMS) group is removed via desilylation, followed by copper-catalyzed azide-alkyne cycloaddition to form triazole rings:

| Entry | CsF (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2 | 2 | 50 | 24 | 40 |

| 5 | 3 | 80 | 24 | 72 |

Conditions optimized for sequential desilylation and cycloaddition .

-

Scope :

Bromination and Functionalization

Bromination at the C4 position is critical for subsequent cross-coupling. For analogs like 4-bromo-3-(trifluoromethyl)-1H-pyrazole:

-

Challenges : Competing dibromination occurs with electron-rich aryl substituents, but 3-(4-fluorophenyl)pyrazole derivatives achieved monobromination in 92% yield .

Synthetic Limitations and Mitigation Strategies

-

Steric Hindrance : The trifluoromethyl and ethyl groups at C3 and C5 reduce reactivity in cross-coupling. XPhos mitigates this by enhancing Pd(0) stability .

-

Side Reactions : Desilylation at >100°C led to decomposition; optimal conditions used 3 equiv. CsF at 80°C .

Key Data Tables from Literature

Table 1 : Ligand screening for Sonogashira coupling

Table 2 : Optimization of one-pot triazole synthesis

Table 3 : Scope of azides in CuAAC reactions

For full experimental details, refer to Bonacorso et al. (2017) and Fajemiroye et al. (2021) .

Applications De Recherche Scientifique

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mécanisme D'action

The mechanism of action of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

4-bromo-5-ethyl-3-(difluoromethyl)-1H-pyrazole: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

4-chloro-5-ethyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which can influence its reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Activité Biologique

4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this compound, highlighting recent research findings, case studies, and synthesis methodologies.

The structure of this compound can be represented as follows:

This compound features a bromine atom and a trifluoromethyl group at positions 4 and 3 of the pyrazole ring, respectively. These substituents are crucial for enhancing the compound's lipophilicity and biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures to this compound showed up to 84.2% inhibition of inflammation in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound demonstrated effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies indicated that certain pyrazole compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of trifluoromethyl groups has been shown to enhance cytotoxicity against cancer cells.

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including variations of this compound. These compounds were screened for anti-inflammatory and anticancer activities using standardized assays. Results indicated that specific derivatives exhibited promising results comparable to established drugs .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis was conducted on a range of pyrazoles, focusing on the influence of different substituents on biological activity. The presence of bromine and trifluoromethyl groups was correlated with enhanced anti-inflammatory and anticancer activities, suggesting that these modifications are beneficial for therapeutic efficacy .

Propriétés

IUPAC Name |

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNJLIKODABCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.